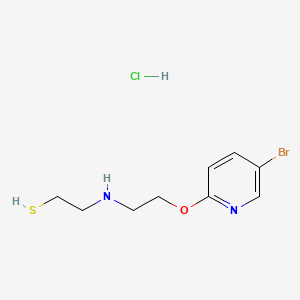
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride is a chemical compound with the molecular formula C12H20BrClN2OS This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 5-bromo-2-pyridinol with 2-chloroethylamine hydrochloride to form an intermediate. This intermediate is then reacted with ethanethiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The brominated pyridine ring can undergo reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the brominated position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler compound with a similar thiol group but lacking the brominated pyridine ring.
2-(2-(5-bromo-2-pyridyloxy)ethyl)amine: Similar structure but without the ethanethiol group.
5-Bromo-2-pyridinol: The starting material for the synthesis of the compound.
Uniqueness
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride is unique due to the combination of its brominated pyridine ring and ethanethiol group
Eigenschaften
CAS-Nummer |
41287-46-1 |
|---|---|
Molekularformel |
C9H14BrClN2OS |
Molekulargewicht |
313.64 g/mol |
IUPAC-Name |
2-[2-(5-bromopyridin-2-yl)oxyethylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C9H13BrN2OS.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-14;/h1-2,7,11,14H,3-6H2;1H |
InChI-Schlüssel |
WCRYUUHBSXHYJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)OCCNCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)

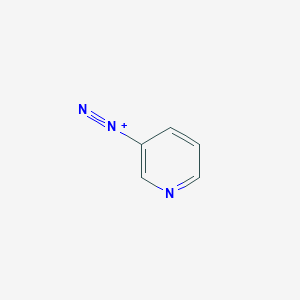
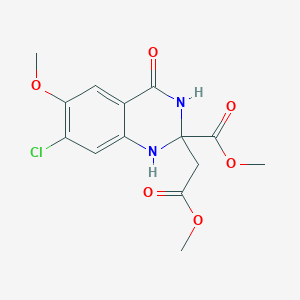
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
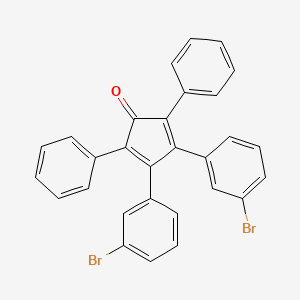
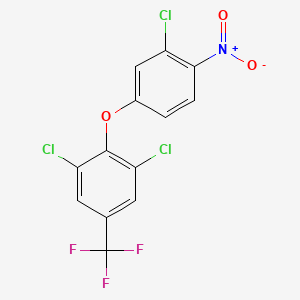

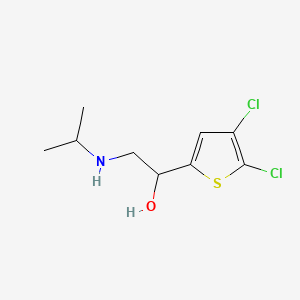
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
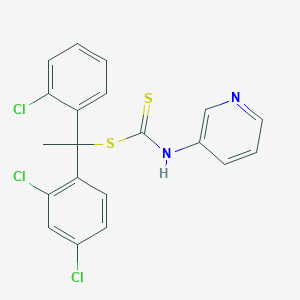


![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
